molecular formula C14H21NO B501504 4-ethyl-N-(3-methylbutyl)benzamide

4-ethyl-N-(3-methylbutyl)benzamide

Cat. No.: B501504
M. Wt: 219.32g/mol
InChI Key: QAZGDYKGXKTLJF-UHFFFAOYSA-N
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Description

4-Ethyl-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with an ethyl group at the para-position (C4) and a 3-methylbutyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol. The compound’s structure combines lipophilic features (ethyl and branched alkyl groups) with the hydrogen-bonding capacity of the amide group, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

4-ethyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C14H21NO/c1-4-12-5-7-13(8-6-12)14(16)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)

InChI Key

QAZGDYKGXKTLJF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 4-ethyl-N-(3-methylbutyl)benzamide with related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Core N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Ethyl-N-(3-methylbutyl)benzamide 4-Ethyl 3-Methylbutyl C₁₄H₂₁NO 219.32 Lipophilic; potential CNS activity
4-Butyl-N-(3-methylbutyl)benzamide 4-Butyl 3-Methylbutyl C₁₆H₂₅NO 247.38 Enhanced lipophilicity
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide 2-Iodo, 3-Methyl 3-Methylbutyl C₁₃H₁₈INO 331.20 Halogenation for radiopharmaceuticals
4-Methoxy-N-(3-methylphenyl)benzamide 4-Methoxy 3-Methylphenyl C₁₅H₁₅NO₂ 241.29 Electron-donating group; solubility
4-(Ethylsulfonylamino)-N-(3-methylbutyl)benzamide 4-(Ethylsulfonylamino) 3-Methylbutyl C₁₄H₂₂N₂O₃S 298.40 Sulfonamide enhances polarity

Key Observations :

Substituent Effects on Lipophilicity: The 3-methylbutyl group on nitrogen increases lipophilicity across all compounds, favoring membrane permeability. The 4-methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide introduces polarity, improving aqueous solubility compared to alkyl-substituted analogs .

Functional Group Modifications: Halogenation (e.g., 2-iodo substitution in ’s compound) is a common strategy for developing radiopharmaceuticals or enzyme inhibitors due to iodine’s steric and electronic effects . Sulfonamide derivatives (e.g., 4-(ethylsulfonylamino)-N-(3-methylbutyl)benzamide) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in drug design .

Biological Relevance: Benzamide derivatives are frequently explored as neuroleptics (e.g., sulpiride analogs) due to their dopamine receptor affinity. The 3-methylbutyl chain in 4-ethyl-N-(3-methylbutyl)benzamide may mimic branched alkyl motifs in known antipsychotics . Compounds with trifluoromethyl or heterocyclic appendages (e.g., ’s derivative) often demonstrate improved metabolic stability and selectivity in kinase inhibition assays .

Synthetic Accessibility: Amidation using benzoyl chlorides and amines remains a universal route. For example, 2-amino-2-methyl-1-propanol was used in to synthesize an N,O-bidentate benzamide, highlighting the versatility of amine reactants .

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